TMCB

Übersicht

Beschreibung

Tetramethylcyclobutan-1,3-dion (TMCB) ist ein selektiver, ATP-kompetitiver Inhibitor der Caseinkinase II (CK2) und der extrazellulären signalregulierten Kinase 8 (ERK8). Es weist unterschiedliche Hemmkonstanten (Ki) von 83 nM bzw. 21 nM für die beiden verschiedenen katalytischen CK2-Untereinheiten α und α’ auf . This compound wird in erster Linie in der wissenschaftlichen Forschung eingesetzt, da es die biologische Aktivität von CK2 kontrollieren kann, was es zu einem wertvollen Werkzeug in der Untersuchung von Phosphorylierungs- und Dephosphorylierungsprozessen macht .

Herstellungsmethoden

Die Synthese von Tetramethylcyclobutan-1,3-dion umfasst mehrere Schritte. Eine gängige Methode beginnt mit dem thermischen Kracken von Isobuttersäure oder Isobuttersäureanhydrid, um Dimethylvinylketon zu erzeugen. Dieser Zwischenstoff dimerisiert dann zu Tetramethylcyclobutan-1,3-dion . Die Reaktionsbedingungen umfassen typischerweise hohe Temperaturen und das Vorhandensein eines Katalysators, um den Dimerisierungsprozess zu erleichtern.

Vorbereitungsmethoden

The synthesis of tetramethylcyclobutane-1,3-dione involves several steps. One common method starts with the thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone. This intermediate then undergoes dimerization to form tetramethylcyclobutane-1,3-dione . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the dimerization process.

Analyse Chemischer Reaktionen

Tetramethylcyclobutan-1,3-dion durchläuft verschiedene chemische Reaktionen, darunter Hydrierung, Oxidation und Substitution. Eine bemerkenswerte Reaktion ist die katalytische Hydrierung von Tetramethylcyclobutan-1,3-dion zur Herstellung von 2,2,4,4-Tetramethyl-1,3-cyclobutandiol (CBDO). Diese Reaktion wird typischerweise mit einem Ruthenium-Zinn-Bimetallkatalysator unter Bedingungen von 120 °C, 4 MPa und 1 Stunde durchgeführt . Die Selektivität dieser Reaktion ist hoch, mit einem cis-trans-Verhältnis von 1,11 und einer Selektivität von 73,5% .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Weight : 534.82 Da

- Chemical Formula : C₁₁H₉Br₄N₃O₂

- Selectivity : More selective than other inhibitors like DMAT (with K_i values of 0.25 μM for CK2 vs. higher values for PIM1, HIPK2, and DYRK1a) .

Inhibition of Tumor Growth

This compound has been studied for its role in inhibiting tumor growth through the modulation of CK2 activity. Research indicates that this compound can induce apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins such as cIAP2 .

Case Study: HeLa Cells

In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cIAP2 expression, indicating its potential to enhance apoptotic pathways in cancer cells .

Modulation of NF-κB Signaling

This compound has also been shown to modulate NF-κB signaling pathways, which are often hyperactivated in cancers. In one study, this compound reduced phosphorylation levels of NF-κB at specific serine residues (S529 and S536), thereby impacting its transcriptional activity .

Data Table: Effects on NF-κB Signaling

| Treatment | NF-κB S529 Phosphorylation | NF-κB S536 Phosphorylation | GPx1 Expression |

|---|---|---|---|

| Control | High | High | Low |

| This compound | Decreased | Decreased | Increased |

Neuroprotection

This compound's ability to inhibit CK2 has implications for neuroprotection. In models of oxidative stress-induced damage, this compound was found to enhance the expression of antioxidant proteins like GPx1 while reducing harmful phosphorylation events associated with cell death .

Case Study: Clasmatodendritic Degeneration

In a model studying clasmatodendritic degeneration in astrocytes, this compound treatment led to increased GPx1 levels and reduced AKT-mediated phosphorylation events that contribute to cell death .

Data Table: Neuroprotective Effects

| Treatment | GPx1 Expression | AKT S473 Phosphorylation | Outcome |

|---|---|---|---|

| Control | Low | High | Cell Death |

| This compound | High | Reduced | Neuroprotection |

Wirkmechanismus

Tetramethylcyclobutane-1,3-dione exerts its effects by selectively inhibiting CK2 and ERK8. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . By inhibiting CK2, tetramethylcyclobutane-1,3-dione disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells . ERK8 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation and differentiation . Inhibition of ERK8 by tetramethylcyclobutane-1,3-dione affects these pathways, further contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Tetramethylcyclobutan-1,3-dion ist einzigartig in seiner doppelten Hemmung von CK2 und ERK8. Ähnliche Verbindungen umfassen andere CK2-Inhibitoren, wie Tetrabrombenzotriazol (TBB) und 4,5,6,7-Tetrabrombenzimidazol (TBBz), die ebenfalls CK2 hemmen, aber nicht auf ERK8 abzielen . Eine weitere ähnliche Verbindung ist 2,2,4,4-Tetramethyl-1,3-cyclobutandiol (CBDO), ein Produkt der Hydrierung von Tetramethylcyclobutan-1,3-dion, das bei der Synthese von Hochleistungspolyestern verwendet wird . Die doppelte Hemmung von CK2 und ERK8 durch Tetramethylcyclobutan-1,3-dion macht es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels dieser beiden Kinasen und ihrer Rollen in Zellprozessen .

Biologische Aktivität

Tetramethylcyclobutane-1,3-dione (TMCB) is an organic compound recognized for its unique chemical structure and significant biological activity. This article explores the biological properties, particularly its role as a dual kinase inhibitor, its effects on cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two carbonyl groups, which contributes to its reactivity and biological activity. The compound is primarily studied for its inhibitory effects on specific kinases that play crucial roles in cellular signaling pathways.

Kinase Inhibition

This compound functions as a dual inhibitor of:

- Casein Kinase 2 (CK2)

- Extracellular Signal-Regulated Kinase 8 (ERK8)

The half-maximal inhibitory concentration (IC50) for both kinases is approximately 0.5 µM , indicating potent inhibitory effects. This dual inhibition suggests this compound's potential utility in cancer therapy, especially in tumors where CK2 and ERK8 are dysregulated.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, including:

- Breast cancer cells

- Prostate cancer cells

- Lung cancer cells

These findings underscore this compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Study 1: Cancer Cell Line Sensitivity

In a study examining the sensitivity of various cancer cell lines to this compound, researchers found that certain breast cancer cell lines showed significant growth inhibition when treated with this compound. The results indicated that this compound could induce apoptosis in these cells, making it a candidate for further clinical development.

Case Study 2: Dual Kinase Inhibition Mechanism

Another study focused on the mechanism by which this compound inhibits CK2 and ERK8. It was observed that this compound disrupts the phosphorylation processes mediated by these kinases, leading to altered cellular proliferation pathways. This study provided insights into how this compound might be utilized in combination therapies targeting multiple signaling pathways involved in tumor growth.

Eigenschaften

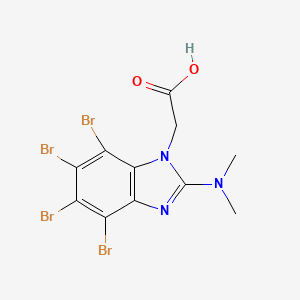

IUPAC Name |

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAOTASRLQMKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677589 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905105-89-7 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?

A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.

Q2: What are the downstream effects of this compound inhibiting CK2?

A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.

Q4: Is there any information on the spectroscopic data for this compound?

A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.

Q5: Has this compound shown any catalytic properties in the reported research?

A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.

Q6: Have any computational chemistry studies been performed on this compound?

A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.

Q7: What is known about the stability and formulation of this compound?

A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.

Q8: What are the known toxicological and safety aspects of this compound?

A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.

Q9: Has any research been conducted on the environmental impact and degradation of this compound?

A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.

Q10: Is there any information available on the dissolution and solubility properties of this compound?

A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.

Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?

A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.

Q12: Can you provide a historical context for the research on this compound and its significance?

A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.